5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

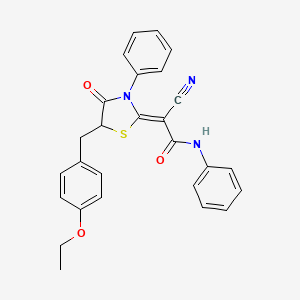

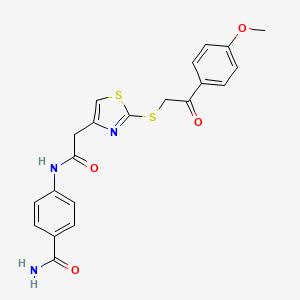

Molecular Structure Analysis

The molecular structure of “5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide” consists of a five-membered isoxazole ring attached to a cyclopropyl group, an isochroman group, and a carboxamide group.Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a significant moiety. The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

Isoxazoles are a significant class of five-membered heterocycles found in many commercially available drugs. Their structural diversity allows them to bind to various biological targets, making them valuable in drug discovery . The compound could potentially be used to develop new medications with improved efficacy and safety profiles.

Anticancer Research

Isoxazole derivatives have shown promise in anticancer research. They can be designed to target specific pathways involved in cancer cell proliferation and survival . The compound’s structure could be modified to enhance its anticancer properties, potentially leading to the development of new cancer therapies.

Anti-inflammatory and Analgesic Applications

The isoxazole ring is known to impart anti-inflammatory and analgesic properties to molecules . As such, “5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide” could be explored for its potential use in treating inflammatory diseases and pain management.

Antimicrobial and Antiviral Agents

Isoxazole compounds have been studied for their antimicrobial and antiviral activities. Modifications to the isoxazole core can lead to the development of new agents that combat resistant strains of bacteria and viruses . This compound could contribute to the fight against infectious diseases.

Neurogenesis and Neuroprotective Effects

Isoxazole derivatives have been identified as inducers of neurogenesis, which is the process of generating new neurons in the brain . This property can be harnessed for treating neurodegenerative diseases or brain injuries. The compound could be investigated for its neuroprotective effects and ability to promote brain health.

Catalysis and Green Chemistry

Isoxazoles are also used in catalysis, particularly in metal-free synthetic routes. The development of eco-friendly synthetic strategies for isoxazoles is crucial for sustainable chemistry practices . “5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide” could be a key player in creating greener catalytic processes.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-17(15-8-16(22-19-15)11-5-6-11)18-9-14-7-12-3-1-2-4-13(12)10-21-14/h1-4,8,11,14H,5-7,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTBMQFZEBTRGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3CC4=CC=CC=C4CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B3004587.png)

![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)

![2-Chloro-N-[1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B3004597.png)

![6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3004598.png)

![2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B3004599.png)

![3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3004600.png)

![6-[2-(Benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B3004601.png)

![3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004606.png)